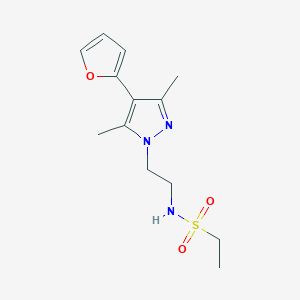
3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H14F2N2O2 and its molecular weight is 256.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry Building Blocks
Synthetic strategies towards difluoropiperidines, including the structural motif similar to 3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, have significant implications in medicinal chemistry. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines showcases a method for producing fluorinated gamma-amino acids and dihydroxypiperidine compounds. These compounds are highly valuable as building blocks in medicinal chemistry, offering potential for the development of new drugs with improved pharmacological properties (Surmont et al., 2010).
Photoredox Catalysis in Organic Synthesis
The application of photoredox catalysis for fluoromethylation reactions highlights another area of research relevance. Fluoromethyl (CF3) and difluoromethyl (CF2H) groups are critical in pharmaceuticals and agrochemicals, and photoredox catalysis has emerged as a powerful tool for introducing these groups into organic molecules. This method allows for efficient and selective radical fluoromethylation under mild conditions, demonstrating the utility of difluoropiperidine derivatives in facilitating novel synthetic pathways (Koike & Akita, 2016).
Complex Metal Fluorides in Organic Fluorination
Research on the fluorination of methyl pyridines using complex metal fluorides, resulting in a range of polyfluoro-4-picolines, provides insights into the utility of difluoropiperidine derivatives in organic fluorination reactions. These reactions offer pathways to synthesize various fluorinated organic compounds, contributing to the development of new materials with potential applications in industry and pharmacology (Plevey, Rendell, & Tatlow, 1982).
Metal-to-Ligand Charge Transfer Sensitisation
The study of metal-to-ligand charge transfer (MLCT) sensitisation of near-infrared emitting lanthanides in trimetallic arrays provides a fascinating application in the field of materials science. These findings demonstrate the potential for using difluoropiperidine derivatives as part of sophisticated molecular architectures to achieve specific photophysical properties. Such properties are critical for developing new materials for sensing, imaging, and electronic applications (Pope et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-15-6-2-3-9(10(15)17)11(18)16-7-4-12(13,14)5-8-16/h2-3,6H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWCTWRXKROHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)





![1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone](/img/no-structure.png)

![5-Bromo-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2481456.png)

![Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481458.png)
![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2481462.png)
